molecular formula C28H36N4O2S B2503855 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenylethane-1-sulfonamide CAS No. 946317-09-5

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenylethane-1-sulfonamide

Cat. No.: B2503855
CAS No.: 946317-09-5
M. Wt: 492.68
InChI Key: AGQIZXAGRWADCY-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a central ethyl chain bridging a dimethylamino-substituted phenyl group and a 4-phenylpiperazine moiety, with a phenylethane sulfonamide group at the terminal position. The dimethylamino group may enhance lipophilicity, influencing blood-brain barrier permeability, while the sulfonamide could contribute to hydrogen bonding in target binding.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S/c1-30(2)26-15-13-25(14-16-26)28(23-29-35(33,34)22-17-24-9-5-3-6-10-24)32-20-18-31(19-21-32)27-11-7-4-8-12-27/h3-16,28-29H,17-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQIZXAGRWADCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenylethane-1-sulfonamide involves multiple steps. One common synthetic route includes the reaction of 4-(dimethylamino)benzaldehyde with 4-phenylpiperazine to form an intermediate, which is then reacted with 2-phenylethanesulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenylethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated as a potential drug candidate for treating neurodegenerative diseases due to its acetylcholinesterase inhibitory activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .

Comparison with Similar Compounds

N-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide (CAS 941986-25-0)

  • Structural Differences :
    • Replaces the 4-phenylpiperazine with 4-methylpiperazine.
    • Substitutes phenylethane sulfonamide with nitrobenzenesulfonamide.
  • Molecular Formula : C21H29N5O4S; Molecular Weight : 447.6 .
  • Nitro groups are electron-withdrawing, which may alter electronic properties and metabolic stability compared to the dimethylamino-phenyl group in the target compound.

2-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide (CAS 790242-62-5)

  • Structural Differences :
    • Features an acetamide backbone instead of sulfonamide.
    • Incorporates a styryl sulfonyl group on piperazine and a phenylsulfanylphenyl substituent.
  • Molecular Formula : C26H27N3O3S2; Molecular Weight : 493.64 .
  • Implications: The styryl sulfonyl group may enhance π-π stacking interactions, while the phenylsulfanyl group could increase oxidative susceptibility compared to the dimethylamino group. Acetamide’s reduced hydrogen-bonding capacity might lower target binding affinity relative to sulfonamides.

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0)

  • Structural Differences :
    • Uses a 4-fluorophenyl-acetamide group and a tosyl (p-toluenesulfonyl)-substituted piperazine.
  • Molecular Formula : C20H22FN3O3S; Molecular Weight : 403.47 .
  • Tosyl groups are strongly electron-withdrawing, which may reduce piperazine basicity compared to the phenylpiperazine in the target compound.

Key Comparative Findings

Property Target Compound CAS 941986-25-0 CAS 790242-62-5 CAS 701926-99-0
Core Structure Sulfonamide Nitrobenzenesulfonamide Acetamide Acetamide
Piperazine Substituent 4-Phenyl 4-Methyl Styryl sulfonyl Tosyl
Molecular Weight Not reported 447.6 493.64 403.47
Key Functional Groups Dimethylamino, sulfonamide Nitro, methylpiperazine Styryl sulfonyl, sulfanyl Fluorophenyl, tosyl
Therapeutic Implications Potential CNS activity Possible reduced lipophilicity Enhanced π-π interactions Improved metabolic stability

Discussion of Structural Modifications and Activity

  • Piperazine Modifications: 4-Phenylpiperazine (target compound) vs. 4-methylpiperazine (CAS 941986-25-0): Phenyl groups enhance lipophilicity and receptor affinity but may reduce solubility. Methyl groups offer a balance between solubility and steric effects .
  • Sulfonamide vs. Acetamide :
    • Sulfonamides generally exhibit stronger hydrogen-bonding capacity, favoring target engagement, while acetamides may prioritize metabolic flexibility .
  • Substituent Effects: Dimethylamino (target) enhances basicity and lipophilicity, whereas fluoro (CAS 701926-99-0) improves stability and electronegativity .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenylethane-1-sulfonamide, a compound with a complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth exploration of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula, C29H36N4O2S, which indicates the presence of aromatic rings, a piperazine moiety, and a sulfonamide group. These structural features suggest interactions with various biological targets, making it a candidate for drug development.

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The presence of the dimethylamino and phenylpiperazine groups suggests potential interactions with neurotransmitter receptors, which could influence mood and cognitive functions. Specifically, sulfonamides are known for their diverse biological activities, including:

  • Anticonvulsant effects : Similar compounds have shown efficacy in seizure models, indicating that this compound may also possess anticonvulsant properties.
  • Antimicrobial activity : Sulfonamides have historically been used as antimicrobial agents, suggesting that this compound might display similar effects against bacterial infections .
  • Enzyme inhibition : The compound may inhibit various enzymes, including urease and carbonic anhydrase, which are crucial in several biological processes .

The mechanism of action for this compound likely involves binding to specific receptors or enzymes. This interaction modulates their activity, leading to various biological effects. For instance:

  • Receptor Binding : The piperazine moiety may facilitate binding to serotonin or dopamine receptors, which are implicated in mood regulation and neurological disorders.
  • Enzyme Modulation : The sulfonamide group may interact with enzymes involved in inflammatory pathways or microbial metabolism.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Anticonvulsant Activity : A study demonstrated that derivatives containing piperazine moieties effectively reduced seizure frequency in animal models.
  • Antimicrobial Efficacy : Research on sulfonamide derivatives revealed significant antibacterial activity against various pathogens, supporting the potential use of this compound as an antimicrobial agent .
  • Enzyme Inhibition Studies : A series of experiments showed that sulfonamide-containing compounds could inhibit urease with varying potencies, highlighting their potential therapeutic applications in treating conditions like kidney stones.

Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
Compound ADimethylamino + PiperazineAnticonvulsant
Compound BSulfonamideAntimicrobial
Compound CUrease InhibitorEnzyme inhibition

Q & A

Q. What are the optimized synthetic routes for this compound, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step organic reactions. Key steps include:

  • Sulfonamide formation: Reacting a sulfonyl chloride intermediate with a primary amine derivative under basic conditions (e.g., triethylamine in dichloromethane) .
  • Piperazine coupling: Utilizing Buchwald-Hartwig amination or nucleophilic substitution to introduce the 4-phenylpiperazine moiety .
  • Purification: Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium mixtures) or recrystallization to achieve >95% purity . Critical Parameters: Control reaction temperature (0–25°C), anhydrous solvents, and inert atmospheres to minimize side reactions .
Step Reagents/Conditions Yield
Sulfonamide formationEt₃N, DCM, 0°C → RT65–75%
Piperazine couplingK₂CO₃, DMF, 80°C, 12h50–60%
Final purificationSilica gel chromatography (MeOH/NH₄)85–90%

Q. Which analytical techniques are most reliable for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify proton environments (e.g., dimethylamino protons at δ 2.8–3.1 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 508.2342) and fragmentation patterns .
  • HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. How should researchers design initial biological activity screens?

Methodological Answer: Prioritize assays based on structural analogs:

  • Receptor binding: Radioligand displacement assays for serotonin/dopamine receptors (common targets for piperazine derivatives) .
  • Enzyme inhibition: Test against kinases or phosphodiesterases using fluorescence-based kits .
  • Antimicrobial activity: Broth microdilution assays (MIC values) against S. aureus and E. coli .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?

Methodological Answer:

  • Core modifications: Synthesize analogs with:
  • Varied aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess electronic effects .
  • Alternative sulfonamide linkers (e.g., ethane vs. propane spacers) to probe steric tolerance .
    • Pharmacophore mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Tyr95 in 5-HT₂A receptors) .
    • Data analysis: Apply multi-parametric optimization (MPO) to balance potency, solubility, and metabolic stability .

Q. What strategies are effective for identifying biological targets?

Methodological Answer:

  • Affinity chromatography: Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Transcriptomics: Treat cell lines (e.g., HEK293) and analyze RNA-seq data for pathway enrichment (e.g., MAPK signaling) .
  • SPR (Surface Plasmon Resonance): Measure real-time binding kinetics to purified receptors (KD values < 100 nM suggest high affinity) .

Q. How can stability in biological matrices be evaluated, and what are common degradation pathways?

Methodological Answer:

  • Plasma stability assays: Incubate compound in human plasma (37°C, 24h) and quantify via LC-MS. Expected degradation products include sulfonic acid derivatives from esterase activity .
  • Microsomal metabolism: Use liver microsomes + NADPH to identify oxidative metabolites (e.g., N-demethylation of dimethylamino group) .
  • Forced degradation studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to predict shelf-life .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between reported bioactivity and experimental results?

Methodological Answer:

  • Replicate conditions: Ensure identical assay protocols (e.g., cell lines, serum concentration) .
  • Purity verification: Re-analyze compound batches via HPLC; impurities >5% may skew activity .
  • Orthogonal assays: Confirm antimicrobial claims using both broth dilution and agar diffusion methods .

Q. What computational tools can reconcile conflicting SAR data?

Methodological Answer:

  • Reaction path searching: Apply quantum chemical calculations (Gaussian 16) to model reaction intermediates and identify competing pathways .
  • Bayesian models: Train on existing datasets to predict bioactivity cliffs and prioritize synthesis of high-confidence analogs .

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